molecular formula C13H18N2O2 B5050111 N-(4-ethylphenyl)-N'-(propan-2-yl)ethanediamide

N-(4-ethylphenyl)-N'-(propan-2-yl)ethanediamide

Cat. No.: B5050111
M. Wt: 234.29 g/mol
InChI Key: NHAUURGAFORIEZ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-N’-(propan-2-yl)ethanediamide is an organic compound that belongs to the class of ethanediamides These compounds are characterized by the presence of two amide groups attached to an ethane backbone The specific structure of N-(4-ethylphenyl)-N’-(propan-2-yl)ethanediamide includes a 4-ethylphenyl group and a propan-2-yl group attached to the nitrogen atoms of the amide groups

Properties

IUPAC Name

N-(4-ethylphenyl)-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-4-10-5-7-11(8-6-10)15-13(17)12(16)14-9(2)3/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAUURGAFORIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-N’-(propan-2-yl)ethanediamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenylamine with propan-2-ylamine in the presence of an appropriate coupling agent such as carbodiimide. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions. The resulting product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(4-ethylphenyl)-N’-(propan-2-yl)ethanediamide may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The choice of raw materials, reaction conditions, and purification methods are optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-N’-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic ring.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-N’-(propan-2-yl)ethanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-N’-(propan-2-yl)ethanediamide
  • N-(4-ethylphenyl)-N’-(butan-2-yl)ethanediamide
  • N-(4-ethylphenyl)-N’-(propan-2-yl)propanediamide

Uniqueness

N-(4-ethylphenyl)-N’-(propan-2-yl)ethanediamide is unique due to the specific combination of the 4-ethylphenyl and propan-2-yl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds. For example, the presence of the 4-ethylphenyl group may enhance its hydrophobicity and ability to interact with hydrophobic pockets in biological targets.

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